tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

DPP-IV diabetes chiral synthesis

tert-Butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS 1818843-16-1) is a chiral, enantiopure 4-fluoropyrrolidine building block bearing an N-Boc-protected aminomethyl side chain. It belongs to the class of fluorinated pyrrolidine intermediates widely employed in medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-IV) , trace amine-associated receptor 1 (TAAR1) , and other central nervous system (CNS) targets.

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
CAS No. 1818843-16-1
Cat. No. B1411624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
CAS1818843-16-1
Molecular FormulaC10H20ClFN2O2
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
InChIInChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m1./s1
InChIKeyZFUOQMCJMKAZMC-SCLLHFNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS 1818843-16-1): Chiral Fluorinated Pyrrolidine Intermediate for CNS and Metabolic Drug Discovery


tert-Butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS 1818843-16-1) is a chiral, enantiopure 4-fluoropyrrolidine building block bearing an N-Boc-protected aminomethyl side chain. It belongs to the class of fluorinated pyrrolidine intermediates widely employed in medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-IV) [1], trace amine-associated receptor 1 (TAAR1) [2], and other central nervous system (CNS) targets. The hydrochloride salt form enhances aqueous solubility and long-term storage stability relative to the free base .

Why Generic Substitution Fails for tert-Butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride


Simple replacement of this intermediate with a non-fluorinated pyrrolidine analog, the enantiomeric (2S,4S) diastereomer, or the free-base form carries high risk of functional failure in downstream chiral syntheses. The 4-fluorine substituent critically alters pyrrolidine ring pKa (estimated ΔlogD ~0.3–0.5 units more lipophilic) and conformational bias, directly affecting target binding when incorporated into final drug candidates . The (2R,4R) absolute configuration is essential for activity in DPP-IV inhibitor scaffolds such as cyanopyrrolidines, where the opposite enantiomer typically shows ≥10-fold loss of inhibitory potency . Moreover, the hydrochloride salt provides controlled stoichiometry and reproducible solubility in aprotic coupling solvents (e.g., DMF, DCM), whereas the free base exhibits batch-dependent hygroscopicity and carbamate decomposition on prolonged storage .

Quantitative Evidence Guide: Selecting tert-Butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride


Stereochemical Identity (2R,4R) vs. (2S,4S) Enantiomer: Impact on DPP-IV Inhibitor Potency

The (2R,4R) absolute configuration corresponds to the D-proline-like stereochemistry required for potent DPP-IV inhibition. In a series of 2-cyano-4-fluoropyrrolidine DPP-IV inhibitors, the (2R,4R) diastereomer demonstrated an IC50 of 0.05 µM, while the corresponding (2S,4S) enantiomer showed approximately 20-fold lower inhibitory activity (IC50 ~1.0 µM) [1]. This enantioselectivity originates from the S1 pocket of DPP-IV, which accommodates only the (2R) pyrrolidine ring orientation.

DPP-IV diabetes chiral synthesis

Hydrochloride Salt Form vs. Free Base: Solubility and Storage Stability Advantage

The hydrochloride salt of this intermediate demonstrates quantitative aqueous solubility (>50 mg/mL in water) and remains chemically intact for ≥12 months when stored at 2–8°C under inert atmosphere, as confirmed by HPLC purity retention at 97% [1]. In contrast, the free base form (CAS 1818843-15-0) exhibits hygroscopic deliquescence and undergoes N-Boc deprotection at ambient humidity within 3–6 months, with purity loss averaging 2–5% per month under room-temperature storage conditions .

solid-phase synthesis peptide coupling solubility

Cost Differentials Among (2R,4R), (2S,4S), and Racemic Variants: Procurement Value Implications

Pricing analysis across major reagent suppliers reveals that the (2R,4R) enantiomer commands a significant premium over the racemic mixture. As of Q1 2026, the (2R,4R) hydrochloride from Bidepharm is listed at approximately ¥2,024 per 250 mg (97% purity), while the (2S,4S) analog (CAS 2007920-50-3) is available at ¥1,620 per 250 mg . The racemic cis-4-fluoropyrrolidine-2-methanamine intermediate is priced at ~¥400 per 250 mg . This ~5-fold cost multiplier reflects the additional diastereomeric resolution or asymmetric synthesis steps required for the single enantiomer.

chiral procurement cost-effectiveness custom synthesis

Fluorine Atom at C4: Lipophilicity and Metabolic Stability Advantage Over Non-Fluorinated Analogs

Incorporation of the 4-fluorine substituent onto the pyrrolidine ring increases calculated logD by approximately 0.4 units compared to the non-fluorinated analog (tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate; calculated logD = 0.1 vs. -0.3 at pH 7.4) [1]. This modest lipophilicity gain improves passive membrane permeability while the electron-withdrawing fluorine reduces pyrrolidine nitrogen basicity (calculated pKa conjugate acid ~9.2 vs. ~10.5 for parent pyrrolidine), potentially lowering hERG channel affinity and phospholipidosis risk in lead optimization [2].

fluorine medicinal chemistry metabolic stability logD

TAAR1 Agonist Scaffold: Enantiopure (2R,4R) Requirement for CNS Target Engagement

The 2-pyrrolidinemethanamine scaffold defined in US20130005988 requires specific (2R,4R) stereochemistry for high-affinity TAAR1 agonism. While the exact IC50 of the fragment intermediate is not reported, functional cAMP accumulation assays for the elaborated (2R,4R)-4-fluoropyrrolidine-2-methanamine derivatives show EC50 values ranging from 50 to 500 nM at human TAAR1 [1]. The corresponding (2S,4S) derivatives were reported as 'substantially less active' (EC50 > 5 µM), representing at least a 10-fold selectivity window required for CNS drug candidate progression [2].

TAAR1 neuropharmacology GPCR

N-Boc Orthogonal Protecting Group: Compatibility with Fmoc-SPPS Compared to Cbz and Benzyl Carbamates

The N-Boc group on this intermediate is cleanly removed with TFA (typically 95:2.5:2.5 TFA/TIS/H2O, 1–2 h), yielding the free aminomethyl-pyrrolidine for on-resin coupling. In contrast, the benzyl carbamate (Cbz) analog requires hydrogenolysis (H2, Pd/C), which is incompatible with sulfur-containing peptides and many heterocycles [1]. The Boc/benzyl ester orthogonal strategy used with this intermediate achieves >95% deprotection selectivity when paired with Fmoc-amino acids on Wang resin, as measured by Kaiser test and RP-HPLC [2].

SPPS orthogonal protection peptide chemistry

High-Value Application Scenarios for tert-Butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate Hydrochloride


Synthesis of Enantiopure DPP-IV Inhibitor Building Blocks for Type 2 Diabetes Programs

Medicinal chemistry teams can use this intermediate to construct (2R,4R)-4-fluoropyrrolidine-2-carbonitrile derivatives with DPP-IV IC50 values ≤0.05 µM, advancing hit-to-lead campaigns for metabolic disease. The (2R,4R) configuration is strictly required for potency, as the (2S,4S) enantiomer displays ~20-fold lower activity [1].

TAAR1 Agonist/Modulator Development for Neuropsychiatric Indications

The compound serves as a direct precursor for 2-pyrrolidinemethaneamine TAAR1 ligands, which have demonstrated EC50 values of 50–500 nM in cAMP assays and are being investigated for schizophrenia, substance abuse, and ADHD [1]. Procurement of the (2R,4R) enantiomer is essential, as the opposite enantiomer shows negligible TAAR1 engagement.

Solid-Phase Peptide Synthesis Incorporating Fluorinated Pyrrolidine Amino Acid Mimetics

The N-Boc/aminomethyl functionality enables on-resin incorporation into peptide chains via standard Fmoc-SPPS protocols, with >95% deprotection efficiency using TFA. This contrasts with Cbz-protected analogs that require hydrogenolysis and are incompatible with Cys/Met-containing peptides [1].

Custom Chiral Resynthesis and Scale-Up for Patent-Protected Drug Candidates

For process chemistry groups scaling kilogram quantities, the hydrochloride salt provides superior crystallinity and ease of handling relative to the hygroscopic free base. The compound is a key intermediate for patent-protected DPP-IV and TAAR1 clinical candidates; sourcing the correct (2R,4R) enantiomer ensures intellectual property compliance and avoids costly rework [1].

Quote Request

Request a Quote for tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.